molecular formula C10H21ClN2O B1435146 N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride CAS No. 1346602-39-8

N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride

Cat. No.: B1435146
CAS No.: 1346602-39-8
M. Wt: 220.74 g/mol
InChI Key: BKKNPRPTTFMYNO-UHFFFAOYSA-N
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Description

N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and organic solvents.

Preparation Methods

The synthesis of N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride involves several steps. The preparation typically starts with the construction of the pyrrolidine ring from different cyclic or acyclic precursors. This can be achieved through various synthetic strategies, including ring construction and functionalization of preformed pyrrolidine rings . The reaction conditions often involve refluxing in organic solvents such as acetone for extended periods . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its bioactive properties. It is also used in industrial applications, such as the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound contributes to its biological activity by interacting with enantioselective proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride can be compared with other similar compounds that contain the pyrrolidine ring. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. The different stereoisomers and spatial orientation of substituents can lead to different biological profiles, making it a valuable compound for medicinal chemistry .

Properties

IUPAC Name

2,2-dimethyl-N-(pyrrolidin-3-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKNPRPTTFMYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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